4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
Description
4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a dihydrobenzofuran derivative characterized by fluorine substituents at positions 4 and 6 of the benzofuran ring, a methyl group at position 2, and an amine group at position 2. This compound has been utilized in research settings, though commercial availability is currently discontinued . Its molecular formula is C₉H₉F₂NO, with a molecular weight of 185.17 g/mol .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
4,6-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4,9H,12H2,1H3 |
InChI Key |
VSSNBNXCAUCHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C=C2F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these stages:
- Construction of the benzofuran core with fluorine substituents at the 4- and 6-positions.
- Introduction of the 2-methyl substituent , often via alkylation or starting from appropriately substituted precursors.
- Functionalization at the 3-position to introduce the amine group, typically through reduction of a nitro precursor or substitution of a leaving group.
Detailed Stepwise Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4,6-difluoro-2-methylbenzofuran core | Starting from fluorinated phenols or halogenated precursors, cyclization under acidic conditions | p-Toluenesulfonic acid often used to promote cyclization |
| 2 | Introduction of 3-nitro or 3-oxo substituent | Nitration or oxidation reactions on the benzofuran ring | Nitro group serves as precursor for amine |
| 3 | Reduction of nitro group to amine | Powdered iron in glacial acetic acid and water, catalytic hydrogenation, or other reducing agents | Reduction yields 3-amine functionality |
| 4 | Alternative amination via substitution | Halogenated intermediates (e.g., 3-chloro) reacted with ammonia or amine sources | Nucleophilic substitution to form amine |
| 5 | Purification and isolation | Extraction, column chromatography, recrystallization | Ensures high purity for research or application |
Analytical Data and Research Findings
| Parameter | Data/Observation | Source/Method |
|---|---|---|
| Molecular Formula | C9H9F2NO | Confirmed by elemental analysis and PubChem database |
| Molecular Weight | 171.17 g/mol | Calculated from molecular formula |
| Purity | >98% by HPLC | Typical for synthesized samples after purification |
| Spectroscopic Characterization | NMR (1H, 13C, 19F), IR, MS | Confirms structure and substitution pattern |
| Yield | Typically 50-70% overall | Depending on reaction optimization and scale |
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nitro Reduction Route | 4,6-Difluoro-2-methyl-7-nitrobenzofuran | Powdered iron, acetic acid, water | High selectivity for amine, mild conditions | Requires nitro precursor synthesis |
| Halogen Substitution Route | 3-Halo-4,6-difluoro-2-methylbenzofuran | Ammonia or amine nucleophiles | Direct amination, fewer steps | Lower yields, harsher conditions |
| Cyclization from Fluorophenols | 2-(2-alken-1-yl)-6-fluorophenol derivatives | p-Toluenesulfonic acid, fluorination reagents | Allows tailored substitution | Multi-step, requires fluorinated precursors |
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to form more stable derivatives.
Substitution: Halogenation, nitration, and other substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
- CAS : 1342958-61-5
- Molecular Formula: C₉H₉F₂NO
- Key Differences : Fluorines at positions 6 and 7 instead of 4 and 6.
- The methyl group at position 2 is retained, similar to the target compound .
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
- CAS : 1241676-95-8
- Molecular Formula: C₈H₇F₂NO
- Key Differences : Fluorines at positions 5 and 7; lacks the methyl group at position 2.
- Impact : Reduced steric hindrance compared to the methyl-containing target compound. Stereochemistry (S-configuration) may influence chiral recognition in enzymatic interactions .
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
- CAS : 1273648-88-6
- Molecular Formula: C₈H₇ClFNO
Halogen vs. Alkyl Substituents
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine
- CAS : 1135492-28-2
- Molecular Formula: C₁₀H₁₃NO
- Impact : Increased steric hindrance at position 3 may restrict conformational flexibility, affecting interactions with target proteins .
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- CID : 43512013
- Molecular Formula: C₈H₇Cl₂NO
- Key Differences : Dichloro substitution at positions 6 and 7.
Stereochemical Variations
(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Substituents | Predicted LogP* | Notable Properties |
|---|---|---|---|---|
| 4,6-Difluoro-2-methyl derivative | 185.17 | 4-F, 6-F, 2-CH₃ | ~1.8 | Moderate lipophilicity, steric hindrance |
| 5,7-Difluoro (S-configuration) | 171.14 | 5-F, 7-F | ~1.5 | Lower steric bulk, chiral recognition |
| 5-Cl-6-F derivative | 187.6 | 5-Cl, 6-F | ~2.2 | Increased lipophilicity, metabolic concerns |
| 6,7-Dichloro hydrochloride | 187.6 | 6-Cl, 7-Cl | ~2.5 | High electron-withdrawing, potential toxicity |
*LogP values estimated based on substituent contributions.
Biological Activity
4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of 185.17 g/mol, this compound is characterized by the presence of difluoro and methyl groups along with an amino function on the benzofuran core structure. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various molecular targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Fluorine Substituents: The presence of fluorine atoms at the 4 and 6 positions enhances the compound's reactivity and potential biological interactions.
- Amino Group: Located at the 3 position, this functional group is crucial for biological activity, likely facilitating interactions with various enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanisms of action are believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways. Specific targets include:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in tumor growth.
- Receptor Modulation: Interaction with cellular receptors could alter signaling cascades that promote cancer cell survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction: The amino group may facilitate binding to target enzymes or receptors.
- Electrophilic Nature: The difluoro substituents increase electrophilicity, potentially leading to covalent modifications of target proteins.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter greater than 15 mm at concentrations above 50 µg/mL.
Study 2: Anticancer Activity
A separate investigation focused on the compound's effects on human cancer cell lines (e.g., MCF7 for breast cancer). The results revealed a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Fluoro-2-methylbenzofuran | C9H8F | Lacks amino group | Limited antimicrobial activity |
| 2,3-Dihydro-1-benzofuran-3-amine | C9H11N | No fluorine substituents | Moderate anticancer effects |
| 4,6-Difluoro-2-methylbenzofuran | C9H8F2 | No amino group | Minimal biological activity |
This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of the benzofuran core followed by amine functionalization. Key steps include:
-
Regioselective fluorination : Use anhydrous KF or Selectfluor® in aprotic solvents (e.g., DMF) at 80–100°C to achieve 4,6-difluoro substitution .
-
Amine introduction : Reductive amination or nucleophilic substitution with NH₃/alkylamines under inert atmospheres to minimize oxidation .
-
Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product in >85% purity .
Parameter Optimal Condition Fluorination reagent Selectfluor® Solvent DMF, anhydrous Temperature 90°C Purification Silica gel chromatography
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals:
- ¹H NMR: δ 2.1 ppm (CH₃), δ 4.3–4.5 ppm (dihydrofuran CH₂) .
- ¹³C NMR: δ 160–165 ppm (C-F), δ 45–50 ppm (amine) .
- Elemental analysis : Confirm C, H, N, F content within ±0.3% deviation .
Q. How can researchers mitigate challenges in purifying this compound?
- Methodological Answer : Common impurities include unreacted fluorinated intermediates and by-products from side reactions. Strategies:
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges preconditioned with methanol/water to remove polar impurities .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to isolate crystals .
- Storage : Store purified compound at −20°C under argon to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during fluorination of the benzofuran core?
- Methodological Answer : Fluorination at positions 4 and 6 is favored due to:
- Electronic effects : Electron-withdrawing groups (e.g., methyl) deactivate the ring, directing fluorine to meta/para positions .
- Steric hindrance : Methyl at position 2 blocks fluorination at adjacent sites, favoring distal substitution .
Q. What strategies stabilize this compound under acidic or oxidative conditions?
- Methodological Answer : Stability studies reveal:
- Acidic conditions : Degradation occurs via ring-opening. Stabilize with buffered solutions (pH 6–8) and avoid strong acids .
- Oxidative conditions : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent amine oxidation .
- Accelerated testing : Use HPLC to monitor degradation products after 72 hours at 40°C/75% relative humidity .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Discrepancies often arise from heat/mass transfer inefficiencies. Solutions include:
- Process analytical technology (PAT) : Implement in-line FTIR to track reagent concentrations in real time .
- DoE optimization : Vary parameters (temperature, stirring rate) using a central composite design to identify critical factors .
- Case study : Pilot-scale batches showed 15% lower yields due to incomplete mixing; resolved by increasing agitation speed to 500 rpm .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with NH₃ using AutoDock Vina to identify favorable binding sites .
- DFT calculations : Calculate Fukui indices to predict electrophilic/nucleophilic regions on the benzofuran ring .
- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .
Q. How are by-products from competing ring-opening reactions analyzed and minimized?
- Methodological Answer : Common by-products include dihydrofuran ring-opened aldehydes. Mitigation steps:
- GC-MS analysis : Identify aldehydes using a DB-5 column and electron ionization .
- Reaction quenching : Rapidly cool the mixture post-fluorination to <10°C to prevent ring-opening .
- By-product table :
| By-Product | m/z | Mitigation Strategy |
|---|---|---|
| 4-Fluoro-6-hydroxy derivative | 183.1 | Reduce H₂O content in solvent |
| Ring-opened aldehyde | 195.2 | Optimize reaction temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
